![molecular formula C9H13BrN2O B1462795 2-[(5-Bromo-2-pyridinyl)amino]-2-methyl-1-propanol CAS No. 1154894-63-9](/img/structure/B1462795.png)
2-[(5-Bromo-2-pyridinyl)amino]-2-methyl-1-propanol
Descripción general
Descripción
The compound contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a bromine atom, which could potentially make it a good candidate for various organic reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the bromine atom and the amino group on the pyridine ring. The presence of these functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom and the amino group. The bromine atom is a good leaving group, and the amino group can act as a nucleophile or base in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point .Aplicaciones Científicas De Investigación
Coordination Compounds and Ligand Synthesis
The reaction of pyridine-2-carbonitrile with amino alcohols, including 2-amino-2-methyl-1-propanol, in the presence of Cu(II) and Co(II) salts leads to the formation of solid complexes containing 2-pyridinyl-2-oxazolines. These complexes have been studied for their stereochemistry and mode of ligand coordination, providing insights into the formation of 2-pyridinyl-2-oxazolines in the coordination sphere of these metals (Segl, Jamnický, Koman, & Głowiak, 1998).
Heterocyclic Chemistry and Synthesis
Further research into the metal-promoted reactions of nitriles with amino alcohols, including 2-amino-2-methyl-1-propanol, has led to the isolation of solid complexes containing 2-pyridinyl-2-oxazolines. These findings offer a new preparative method for 2-oxazolines through direct reaction of a nitrile with amino alcohols in the presence of nickel bromide, highlighting a novel approach to heterocyclic chemistry (Segl′a & Jamnický, 1993).
Antitumor Properties of Pyridinecarboxamides
A variety of 2-substituted-4,6-diaryl-3-pyridinecarboxamides have been synthesized through reactions involving 2-bromo analogues, showing considerable in vitro antitumor properties against various human tumor cell lines. This research demonstrates the potential therapeutic applications of pyridinecarboxamide derivatives, including those derived from 2-amino-2-methyl-1-propanol (Girgis, Hosni, & Barsoum, 2006).
Mecanismo De Acción
Without specific context (such as the compound’s use in a biological system or a specific chemical reaction), it’s difficult to predict the exact mechanism of action.
Propiedades
IUPAC Name |
2-[(5-bromopyridin-2-yl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-9(2,6-13)12-8-4-3-7(10)5-11-8/h3-5,13H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESZUUDROCEANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B1462714.png)
![[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462715.png)
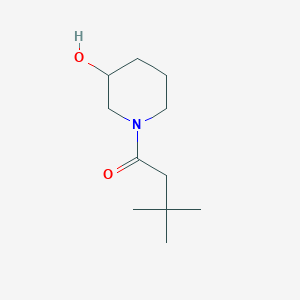
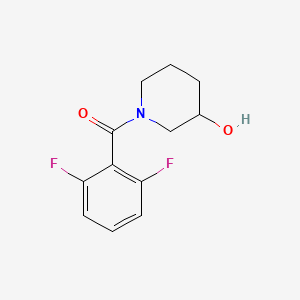

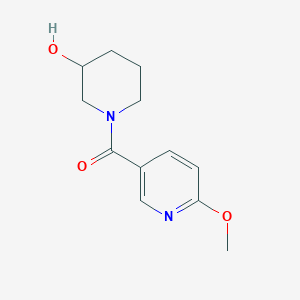
![N-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462722.png)



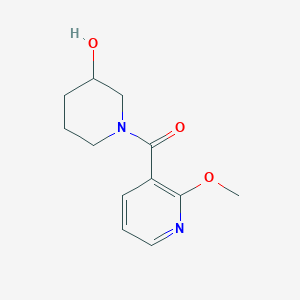
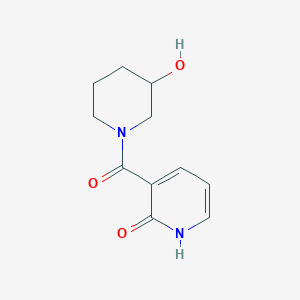
![2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462732.png)
![N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine](/img/structure/B1462734.png)